Product packaging for EUROPIUM(III) 2-ETHYLHEXANOATE(Cat. No.:CAS No. 84573-73-9)

EUROPIUM(III) 2-ETHYLHEXANOATE

Cat. No.: B1602116
CAS No.: 84573-73-9
M. Wt: 581.6 g/mol
InChI Key: OXXYGNFXACOVNH-UHFFFAOYSA-K
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Description

Contextual Significance of Organometallic Europium(III) Carboxylates in Lanthanide Chemistry

Lanthanide chemistry is a fascinating field that explores the elements from lanthanum to lutetium. Europium, a member of this series, is particularly noted for its stable +3 oxidation state and its distinctive optical and magnetic properties. nih.gov Organometallic europium(III) carboxylates, such as europium(III) 2-ethylhexanoate (B8288628), represent a crucial subclass of lanthanide compounds. The carboxylate ligands, derived from carboxylic acids, play a vital role in dictating the solubility, stability, and reactivity of the resulting complex. researchgate.nettandfonline.com The 2-ethylhexanoate ligand, in particular, imparts solubility in non-aqueous media, which is advantageous for various solution-based processing techniques used in materials science. americanelements.com

The coordination chemistry of europium(III) with carboxylate ligands is a key area of study. The nature of the bonding between the europium ion and the carboxylate groups influences the electronic structure and, consequently, the photophysical properties of the compound. acs.org Researchers are actively exploring how the structure and composition of these complexes can be tailored to achieve desired functionalities. frontiersin.org

Research Landscape of Luminescent Lanthanide(III) Complexes with Organic Ligands

The field of luminescent lanthanide(III) complexes is a vibrant and rapidly expanding area of research. researchgate.net These complexes are renowned for their unique photophysical properties, including sharp, line-like emission spectra, long luminescence lifetimes (often in the millisecond range), and large Stokes shifts. rsc.orgmdpi.com These characteristics make them highly desirable for a wide array of applications, from bioimaging and sensing to lighting and display technologies. researchgate.netrsc.org

Scope and Academic Relevance of Europium(III) 2-Ethylhexanoate Studies in Materials Science and Photophysics

This compound serves as a key precursor in the synthesis of various advanced materials. Its solubility in organic solvents facilitates its use in techniques like photochemical metal organic deposition (PMOD) for creating thin films of europium-containing oxides. core.ac.uk These materials are of interest for their potential applications in electronics and optics. researchgate.netcore.ac.uk For instance, europium-doped materials are investigated for their photoluminescent properties, which are relevant for developing new phosphors and optical devices. core.ac.ukresearchgate.net

In the realm of photophysics, studies on this compound and related complexes contribute to a fundamental understanding of energy transfer processes in lanthanide systems. mdpi.comacs.org By analyzing the excitation and emission spectra, as well as the luminescence decay kinetics, researchers can gain insights into the coordination environment of the europium(III) ion and the efficiency of the ligand-to-metal energy transfer. nih.govacs.org This knowledge is crucial for the rational design of new luminescent materials with tailored optical properties for specific applications. rsc.org

Chemical Compound Information

Compound NameSynonymsCAS NumberMolecular Formula
This compoundEuropium ethylhexanoate, Europium(III) tris(2-ethylhexanoate)84573-73-9C24H45EuO6
Cerium(III) 2-ethylhexanoateCerium octoate56797-01-4C24H45CeO6
Iron(III) 2-ethylhexanoate-7321-53-1-
Potassium 2-ethylhexanoate-3164-85-0-
Europium(III) oxideEuropia1308-96-9Eu2O3
Lanthanum oxideLanthana1312-81-8La2O3
Yttrium oxideYttria1314-36-9Y2O3
Praseodymium nitrate (B79036)-15878-77-0Pr(NO3)3·6H2O

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Weight 581.58 g/mol cymitquimica.comstrem.com
Appearance White powder cymitquimica.com
Solubility Soluble in organic solvents americanelements.com
Purity Often available in high purity, e.g., 99.9%-Eu cymitquimica.comstrem.com
MDL Number MFCD00058699 strem.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45EuO6 B1602116 EUROPIUM(III) 2-ETHYLHEXANOATE CAS No. 84573-73-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexanoate;europium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Eu/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXYGNFXACOVNH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45EuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560508
Record name Europium(3+) tris(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84573-73-9
Record name Europium(3+) tris(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Coordination Chemistry and Spectroscopic Characterization of Europium Iii 2 Ethylhexanoate Complexes

Elucidation of Coordination Environment and Structural Asymmetry

The arrangement of ligands around a central metal ion, known as the coordination environment, is paramount in determining the properties of a lanthanide complex. For Eu³⁺, which typically exhibits coordination numbers between eight and nine, the geometry is highly dependent on the steric bulk and binding mode of the ligands. osti.gov The valence 4f orbitals of Eu³⁺ are shielded by the filled 5s and 5p orbitals, leading to minimal participation in direct covalent bonding. osti.gov Consequently, the interaction between the Eu³⁺ ion and its ligands is primarily electrostatic, making the local symmetry of the coordination polyhedron a critical factor influencing its spectroscopic properties.

The ligand field, or crystal field, created by the coordinating atoms (in this case, oxygen atoms from the carboxylate groups of 2-ethylhexanoate) has a profound impact on the luminescent performance of the Eu³⁺ ion. While the 4f orbitals are shielded, the ligand field can still cause a splitting of the degenerate energy levels of the free ion. The symmetry of this field dictates which electronic transitions are allowed or forbidden.

The luminescence of Eu³⁺ complexes is dominated by transitions from the first excited state (⁵D₀) to the various levels of the ground state manifold (⁷Fⱼ, where J = 0, 1, 2, 3, 4). The relative intensities of these transitions are highly sensitive to the local symmetry around the Eu³⁺ ion. When the Eu³⁺ ion occupies a site that lacks a center of inversion, the probability of electric dipole (ED) transitions is significantly increased. mdpi.com This leads to an enhancement of the corresponding emission bands. Conversely, if the ion is in a centrosymmetric environment, magnetic dipole (MD) transitions are more dominant. The symmetry ratio (R), which quantifies the site symmetry, is a key parameter; a value of R > 1 indicates a low-symmetry environment that favors the intense red emission characteristic of many highly luminescent europium materials. mdpi.com

Among the various ⁵D₀ → ⁷Fⱼ transitions, the ⁵D₀ → ⁷F₂ transition, typically observed around 610-620 nm, is particularly sensitive to the coordination environment and is termed a "hypersensitive transition". mdpi.comkoreascience.kr Its intensity can vary dramatically with small changes in the local symmetry and the polarizability of the ligand field. The intensity of this electric dipole transition is a powerful probe for the structural details of the complex.

The ratio of the integrated intensity of the hypersensitive ⁵D₀ → ⁷F₂ (ED) transition to that of the ⁵D₀ → ⁷F₁ (MD) transition (around 590 nm) is frequently used as an asymmetry ratio (R). mdpi.comamericanelements.com The ⁵D₀ → ⁷F₁ transition is largely independent of the coordination environment and serves as an internal standard. koreascience.kramericanelements.com A high R value signifies a low degree of inversion symmetry at the Eu³⁺ site and a higher degree of covalency in the Eu-O bond. mdpi.comamericanelements.com Therefore, by analyzing the emission spectrum and calculating the R value, one can infer the degree of structural asymmetry in the Europium(III) 2-ethylhexanoate (B8288628) coordination sphere. For instance, a high R value would suggest a distorted coordination polyhedron, which is often desirable for achieving high luminescence brightness. marquette.edu

Table 1: Correlation of Asymmetry Ratio (R) with Coordination Symmetry in Europium(III) Complexes This table presents representative data from studies on various Eu(III) complexes to illustrate the general principle.

Eu(III) Complex Type Asymmetry Ratio (R = I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁)) Inferred Coordination Symmetry Reference
Anionic tetrakis(β-diketonate) Low Distorted square-antiprism (D₄d) nih.gov
Polyurethane-crotonic acid High Low-symmetry site nih.gov
Doped in CeO₂ nanocrystals (surface sites) High Low symmetry mdpi.com
Doped in CeO₂ nanocrystals (bulk sites) Low High symmetry (cubic) koreascience.kr

In cases where the europium complex is anionic, the nature of the charge-balancing counterion can significantly influence the coordination structure and, consequently, the photophysical properties. Studies on anionic tetrakis(β-diketonate)europate(III) complexes have shown that even small counterions can induce substantial changes in the ligand field. nih.gov For example, the formation of hydrogen bonds between an imidazolium (B1220033) counterion and the coordinated ligands can cause angular distortions in the Eu³⁺ coordination polyhedron. nih.gov This distortion breaks the ideal symmetry and can lead to an unusually large splitting of the ⁷F₁ energy level. nih.gov

Furthermore, the choice of counterion can affect the stability and solvation of the complex in different media. A study comparing chloride (Cl⁻) and nitrate (B79036) (NO₃⁻) counterions in a Eu(III) complex with phenanthroline-based ligands revealed that the bulkier, bidentate nitrate ions provided better stabilization and shielding of the Eu³⁺ ion in solution. mdpi.com This resulted in longer excited-state lifetimes and higher quantum yields compared to the complex with chloride counterions, which was more susceptible to luminescence quenching by solvent molecules. mdpi.com Although Europium(III) 2-ethylhexanoate is a neutral complex, these findings highlight the general principle that outer-sphere interactions, including those with counterions in related ionic systems, can indirectly perturb the primary coordination sphere and modulate the photophysical output.

Analysis of Hypersensitive Transitions and Correlation with Coordination Symmetry

Photophysical Processes and Energy Transfer Mechanisms

The bright luminescence of many Eu³⁺ complexes is not due to direct excitation of the metal ion, as its f-f transitions are Laporte-forbidden and thus have very small absorption cross-sections. osti.gov Instead, the emission is sensitized through an intramolecular energy transfer process from the organic ligands, a phenomenon known as the "antenna effect". nih.govmdpi.com

The antenna effect in a this compound complex involves a multi-step process that efficiently channels absorbed energy from the ligand to the metal center.

Ligand Excitation: The process begins with the absorption of a photon (typically UV light) by the 2-ethylhexanoate ligand, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). mdpi.com

Intersystem Crossing (ISC): The excited ligand then undergoes a rapid, non-radiative transition from the singlet state (S₁) to a lower-energy, metastable triplet state (T₁). This spin-forbidden process, known as intersystem crossing, is a crucial step for efficient sensitization. mdpi.com

Ligand-to-Metal Energy Transfer (LMENT): The energy from the ligand's triplet state (T₁) is transferred to the Eu³⁺ ion, exciting it to one of its higher-lying ⁵Dⱼ levels (e.g., ⁵D₂, ⁵D₁). mdpi.com For this transfer to be efficient, the energy of the ligand's T₁ state must be appropriately matched—ideally slightly higher than the accepting ⁵Dⱼ level of the Eu³⁺ ion to provide a driving force for the transfer, but not so high as to favor back energy transfer. The Dexter electron exchange mechanism is often the dominant pathway for this energy transfer step in Eu(III) complexes. osti.gov

Intra-metal Relaxation and Emission: Following LMENT, the excited Eu³⁺ ion rapidly relaxes non-radiatively from the higher ⁵Dⱼ levels to the long-lived ⁵D₀ emitting state. nih.gov From this state, the ion returns to the ground ⁷Fⱼ manifold via the characteristic radiative (luminescent) transitions, producing the sharp emission lines observed in the visible spectrum. mdpi.com

Once the ⁵D₀ state of the Eu³⁺ ion is populated, it deactivates through a competition between radiative and non-radiative decay pathways. The observed luminescence lifetime (τ_obs) and the intrinsic quantum yield (Φ_Eu) are direct measures of the efficiency of these competing processes.

The intrinsic quantum yield is defined as the ratio of the radiative decay rate (k_r) to the sum of all decay rates (k_r + k_nr), where k_nr is the non-radiative decay rate.

Φ_Eu = k_r / (k_r + k_nr)

Non-Radiative Pathways (k_nr): These pathways depopulate the excited state without emitting light, thereby quenching the luminescence. A primary mechanism for non-radiative decay in lanthanide complexes is the vibrational coupling of the excited Eu³⁺ ion with high-frequency oscillators (X-H bonds) in its immediate vicinity. rsc.org Energy from the excited state is transferred to the vibrational overtones of C-H bonds within the 2-ethylhexanoate ligands or O-H bonds from coordinated solvent molecules (e.g., water). rsc.org Therefore, to achieve high quantum yields, ligands are often designed to be free of O-H and N-H bonds, and anhydrous conditions are preferred during synthesis and measurement. The rigidity of the ligand structure also plays a role; a more rigid ligand can suppress vibrational modes and reduce non-radiative losses. nih.gov

The interplay between these rates determines the key photophysical parameters of the complex.

Table 2: Representative Photophysical Data for Europium(III) Complexes This table compiles data from various highly luminescent Eu(III) complexes to illustrate typical values and the influence of the coordination environment. Data for pure this compound is not widely available.

Complex Medium Excitation λ (nm) Emission λ (nm) (Major Peak) Lifetime (τ_obs) (ms) Quantum Yield (Φ) (%) Reference
[Eu(hth)₃(tppo)₂] Dichloromethane 345 612 - 66 mdpi.com
[Eu(TTA)₃(phenanthroline derivative)] PMMA matrix - 613 - 70-85 mdpi.com
Eu(PEP)₂(NO₃)₃ Solid State ~350 613 1.3 - mdpi.com
{Eu(phox)₃(DMSO)₂(H₂O)}n Solid State 338 615 0.44 ~72 (calculated) rsc.org
Isoquinoline-based Eu(III) complex Solid State ~350 612 1.54 94 rsc.org

Thermal Quenching Mechanisms and Their Impact on Europium(III) Luminescence Performance

The luminescence of Europium(III) (Eu³⁺) complexes, including those with 2-ethylhexanoate ligands, is notably sensitive to temperature variations. The decrease in luminescence intensity and lifetime with increasing temperature, a phenomenon known as thermal quenching, is a critical factor influencing the performance of these materials in various applications. This quenching is primarily attributed to non-radiative de-excitation pathways that become more efficient at elevated temperatures.

One of the principal mechanisms of thermal quenching involves the thermal population of the ligand's triplet state from the emissive ⁵D₀ state of the Eu³⁺ ion. This back energy transfer is more likely to occur if the energy gap between the ligand's triplet state and the Eu³⁺ emissive level is small. The vibrational modes of the 2-ethylhexanoate ligand, particularly the high-energy C-H and O-H oscillators from any coordinated solvent molecules, can also contribute significantly to non-radiative decay. rsc.org As temperature increases, the enhanced vibrational activity facilitates the dissipation of the excitation energy as heat rather than light.

Studies on various Eu³⁺ complexes have shown that the luminescence decay times are highly temperature-dependent. For instance, certain Eu³⁺ β-diketonate complexes exhibit a reversible change in luminescence decay time with temperature, making them suitable for use as optical temperature sensors. nih.govresearchgate.net The luminescence efficiency of materials like CaF₂:Eu has been observed to decrease constantly with increasing temperature due to thermal quenching. uniwa.gr In some polyoxometalloeuropates, a significant temperature dependence of luminescence intensity is observed, which is associated with the thermal relaxation of the charge transfer states competing with the energy transfer to the Eu³⁺ ion. udel.edu The stability of Eu³⁺ complexes can also decrease with increasing temperature, leading to changes in the coordination environment and consequently affecting the luminescence properties. rsc.org

The general trend observed is a decrease in luminescence output as temperature rises. For example, the luminescence efficiency of both CdWO₄ and CaF₂:Eu crystals was found to be at its maximum at the lowest tested temperature (22 °C) and decreased as the temperature was elevated to 128 °C. uniwa.gr This behavior underscores the importance of designing Eu³⁺ complexes with a rigid coordination sphere and minimizing the presence of high-frequency oscillators to mitigate thermal quenching effects and enhance luminescence performance at higher operating temperatures.

High-Resolution Spectroscopic Techniques for Local Structural Probing

Site-selective luminescence spectroscopy is a powerful tool for probing the local environment of Eu³⁺ ions in different materials. By using a narrow-bandwidth laser to selectively excite specific subsets of Eu³⁺ ions within an inhomogeneously broadened absorption profile, it is possible to resolve the emission from distinct crystallographic sites. This technique is particularly effective at cryogenic temperatures, where thermal broadening of spectral lines is minimized, allowing for high-resolution analysis of the crystal field splitting of the Eu³⁺ energy levels. acs.org

The ⁵D₀ → ⁷F₀ transition of Eu³⁺ is particularly useful for site-selective excitation because both the ⁵D₀ and ⁷F₀ levels are non-degenerate and not split by the crystal field. Excitation into this transition allows for the direct probing of different Eu³⁺ sites, each with a unique ⁵D₀ → ⁷F₀ energy. The resulting emission spectra, particularly the splitting patterns of the ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂, and other ⁵D₀ → ⁷Fⱼ transitions, provide detailed information about the symmetry of the local environment around the Eu³⁺ ion. researchgate.netd-nb.info For example, the number of observed emission lines for the ⁵D₀ → ⁷Fⱼ transitions can be directly related to the point group symmetry of the Eu³⁺ site.

Cryogenic studies are often essential because at room temperature, energy transfer between different sites can be facilitated by phonon coupling, leading to very similar spectra regardless of the excitation wavelength. acs.org This makes the analysis of site-selective splitting patterns impossible. By cooling the sample, typically to liquid helium temperatures (around 4 K), these energy transfer processes are suppressed, and the fine structure of the emission spectra can be resolved. acs.org

For instance, in Eu³⁺-doped ceria nanoparticles, site-selective emission spectra recorded under cryogenic conditions revealed the presence of multiple Eu³⁺ species. acs.org The splitting pattern of the individual transitions indicated a local site symmetry of C₄ᵥ for the Eu³⁺ ion in certain complexes. researchgate.net Such detailed structural information is crucial for understanding the relationship between the structure and the luminescent properties of this compound and related complexes.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective method for studying the speciation of fluorescent ions like Eu³⁺ in various chemical environments. nih.govacs.org This technique combines pulsed laser excitation with time-gated detection of the resulting fluorescence, allowing for the discrimination of different Eu³⁺ species based on their distinct luminescence lifetimes and emission spectra. optica.orgnih.gov

TRLFS is particularly valuable for studying complexation reactions in solution. By monitoring changes in the luminescence spectrum and decay kinetics as a function of ligand concentration, pH, or other parameters, it is possible to identify the formation of different Eu³⁺ complexes and determine their stoichiometry and stability constants. optica.orgresearchgate.netnih.gov The hypersensitive ⁵D₀ → ⁷F₂ transition of Eu³⁺ is especially sensitive to changes in the coordination environment, making it a powerful probe for complexation studies. researchgate.net

For example, TRLFS has been used to investigate the complexation of Eu³⁺ with various organic and inorganic ligands, including amino acids, carbonates, and humic substances. optica.orgresearchgate.net In these studies, the formation of different Eu-ligand complexes was identified by their unique luminescence lifetimes and spectral features. The number of water molecules in the first coordination sphere of the Eu³⁺ ion can also be estimated from the luminescence lifetime, providing further insight into the complexation process. researchgate.net

The analysis of TRLFS data can be enhanced by using advanced chemometric methods like Parallel Factor Analysis (PARAFAC). PARAFAC can decompose a series of TRLFS datasets into the individual spectral and temporal components of each fluorescent species, providing quantitative information about their relative concentrations. nih.govacs.org This approach has been successfully applied to study the complexation of Eu³⁺ with acetate, demonstrating the power of combining TRLFS with multivariate data analysis for detailed speciation studies. nih.govacs.org TRLFS has proven to be a suitable method for the direct determination of dominant heavy metal species in complex samples. nih.gov

Site-Selective Luminescence Spectroscopy and Cryogenic Studies of Europium(III) Environments

Quantitative Determination of Quantum Efficiency and Luminescence Lifetimes

The intrinsic quantum yield represents the efficiency of the f-f emission process itself and is defined as the ratio of the radiative decay rate (kr) to the sum of the radiative and non-radiative decay rates (kr + knr). It can be calculated from the observed luminescence lifetime (τobs) and the radiative lifetime (τrad) using the equation: ΦLn = τobs / τrad. nih.gov The radiative lifetime can be estimated from the emission spectrum.

The determination of these parameters allows for a detailed understanding of the photophysical processes occurring within the complex. For example, a high intrinsic quantum yield indicates that the coordination environment effectively shields the Eu³⁺ ion from non-radiative deactivation pathways. researchgate.net A high sensitization efficiency suggests an optimal match between the ligand's triplet energy level and the Eu³⁺ acceptor levels. nih.gov The quantum yields of Eu³⁺ complexes can vary significantly depending on the ligand structure and the coordination environment, with some complexes exhibiting values as high as 27-76% in the solid state. ub.edu

This table is interactive. Click on the headers to sort the data.

Fluorescence lifetime (τ) is a fundamental photophysical parameter that represents the average time a fluorophore, such as a Eu³⁺ complex, remains in the excited state before returning to the ground state. It is the reciprocal of the sum of the rate constants for all de-excitation processes, both radiative and non-radiative. The measurement and analysis of luminescence decay kinetics provide valuable insights into the coordination environment and the dynamics of the excited state.

The luminescence decay of Eu³⁺ complexes is typically monitored by recording the emission intensity as a function of time following pulsed excitation. In an ideal case, for a sample containing a single Eu³⁺ species in a homogeneous environment, the decay should follow a single exponential function. researchgate.net However, in many real-world systems, such as this compound in various matrices, the decay kinetics can be more complex.

Non-exponential decay curves are often observed and can be indicative of several phenomena:

Energy transfer processes: Quenching interactions, such as those with solvent molecules or other metal ions, can lead to a non-exponential decay profile.

Inhomogeneous broadening: In disordered systems like polymers or glasses, a distribution of lifetimes can arise from the slight variations in the local environment around each Eu³⁺ ion, resulting in a non-exponential decay. researchgate.net

The analysis of these decay curves often requires fitting to a multi-exponential function to extract the different lifetime components and their relative contributions. researchgate.net The observed lifetime (τobs) is a crucial parameter for calculating the intrinsic quantum yield. nih.gov Moreover, the number of water molecules coordinated to the Eu³⁺ ion can be estimated from the luminescence lifetime, as O-H vibrations are efficient quenchers of Eu³⁺ luminescence. This makes lifetime measurements a powerful tool for probing the inner coordination sphere of the complex. The lifetime of Eu³⁺ complexes can vary significantly, from microseconds to milliseconds, depending on the specific ligands and the surrounding environment. ub.edumdpi.com

Table 2: Compound Names

Compound Name
This compound
Cerium(III) 2-ethylhexanoate
Europium(III) chloride
Europium(III) acetylacetonate
Europium(III) thenoyltrifluoroacetonate
Europium(III) tris(dipicolinate)
Tris{6,6,7,7,8,8,8-heptafluoro-1-[2-(9,9-dimethylfluorenyl)]-1,3-octanedionate} europium(III)
Diphenyl-4-(dibutylphosphinyl)butyl phosphine (B1218219) oxide
4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dionate
2-fluorobenzoate
1,10-phenanthroline (B135089)
Pyridine-2,6-dicarboxylic acid
1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Calcium fluoride (B91410)
Cadmium tungstate
Ceria
Acetate
Carbonate
Phosphate
Citrate
Alanine
Phenylalanine
Threonine
Hexane (B92381)
Ammonia (B1221849)
Toluene
Poly(vinyl methyl ketone)
Poly(tert-butyl styrene)
Poly(styrene-co-acrylonitrile)
Polystyrene
Polymethylmethacrylate
Polyurethane

Theoretical and Computational Approaches to Europium Iii 2 Ethylhexanoate Photophysics

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, have become indispensable tools for investigating the electronic properties of lanthanide complexes, including Europium(III) 2-ethylhexanoate (B8288628). mdpi.comrsc.org These methods offer a balance between computational cost and accuracy, enabling the prediction of various photophysical parameters. rsc.org

Prediction of Electronic Structure and Excited States in Europium(III) Complexes

DFT calculations are employed to determine the ground-state geometry and electronic structure of europium(III) complexes. mdpi.comnih.gov By optimizing the molecular geometry, researchers can obtain key structural information, which is crucial for understanding the ligand's influence on the central europium ion. The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a critical parameter that influences the charge transfer characteristics of the complex.

TD-DFT is then used to calculate the energies of the excited states, both singlet (S₁) and triplet (T₁). mdpi.comnih.gov The accuracy of these calculations is essential for predicting the efficiency of the "antenna effect," a key mechanism in the luminescence of europium complexes. This effect involves the absorption of light by the organic ligand (the "antenna"), followed by intersystem crossing to a triplet state, and subsequent energy transfer to the europium ion, leading to its characteristic emission. nih.gov For efficient energy transfer to occur, the ligand's triplet state energy must be appropriately positioned above the emissive ⁵D₀ level of the Eu(III) ion. mdpi.com TD-DFT calculations can predict these energy levels, guiding the design of new luminescent materials. nih.gov

For instance, studies on various Eu(III) complexes have shown that TD-DFT can effectively predict the S₁ and T₁ state energies. mdpi.comresearchgate.net The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP and ωB97xD often being employed for such systems. mdpi.comresearchgate.net

Table 1: Representative Theoretical Data for Europium(III) Complexes

ParameterDescriptionTypical Calculated Values
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals.2.0 - 4.0 eV
S₁ State Energy Energy of the first singlet excited state of the ligand.3.0 - 4.5 eV
T₁ State Energy Energy of the first triplet excited state of the ligand.2.5 - 3.5 eV
Eu(III) ⁵D₀ Level Energy of the primary emitting state of the europium ion.~2.14 eV

Note: The values presented are typical ranges observed for various europium(III) complexes and are intended for illustrative purposes. Actual values for Europium(III) 2-ethylhexanoate would require specific calculations.

Analysis of Electron and Hole Distributions in Charge Transfer Processes

TD-DFT calculations are also instrumental in analyzing charge transfer (CT) processes within the complex. Ligand-to-metal charge transfer (LMCT) states can significantly influence the photophysical properties of Eu(III) complexes. acs.org The energy level of these LMCT states is affected by the coordination geometry and the electronic coupling between the ligand and the metal ion. acs.org

By analyzing the molecular orbitals involved in electronic transitions, it is possible to characterize them as ligand-centered (π-π*), metal-centered (f-f), or charge transfer in nature. The analysis of electron and hole distributions for a given excitation provides a visual representation of where the electron density moves from (the "hole") and to (the "electron") during the transition. This is crucial for understanding the nature of the excited states and the pathways for energy transfer. For example, a significant spatial overlap between the hole on the ligand and the electron on the metal ion would indicate a strong LMCT character.

Application of Ligand Field Theory and Judd-Ofelt Parameters

While DFT provides a detailed quantum mechanical picture, Ligand Field Theory (LFT) and the Judd-Ofelt theory offer a more phenomenological but powerful framework for interpreting the spectroscopic properties of lanthanide ions. sonar.chwikipedia.org

Theoretical Frameworks for Predicting and Interpreting Luminescent Performance

Ligand Field Theory describes how the electrostatic field created by the surrounding ligands lifts the degeneracy of the f-orbitals of the central lanthanide ion. soton.ac.uk This splitting of energy levels is directly observable in the fine structure of the emission spectra of Eu(III), particularly in the ⁵D₀ → ⁷Fⱼ transitions. nih.govresearchgate.net The magnitude of this splitting is a sensitive probe of the local symmetry and coordination environment of the Eu(III) ion. nih.govacs.org

The Judd-Ofelt theory provides a quantitative framework for analyzing the intensities of the f-f transitions. wikipedia.org These transitions are formally forbidden by the Laporte rule but gain intensity through the mixing of opposite-parity configurations (e.g., 4fⁿ⁻¹5d) due to the non-centrosymmetric ligand field. wikipedia.org The theory uses three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined from the experimental absorption or emission spectra. wikipedia.orgresearchgate.net

Ω₂ is highly sensitive to the local symmetry and covalency of the metal-ligand bond. bohrium.com Higher values often indicate a more asymmetric coordination environment and a greater degree of covalent character.

Ω₄ and Ω₆ are more related to the bulk properties and rigidity of the host material. bohrium.com

Once determined, these Judd-Ofelt parameters can be used to calculate important radiative properties, such as transition probabilities (AᵣₐᏧ), radiative lifetimes (τᵣₐᏧ), and luminescence branching ratios (β). scientific.netresearchgate.net This information is vital for assessing the potential of a luminescent material for various applications.

Correlation of Computational Parameters with Experimental Spectroscopic Data and Coordination Environments

A key aspect of theoretical studies is the correlation of calculated parameters with experimental data. For instance, the calculated ligand field splitting can be compared with the experimentally observed splitting in the high-resolution emission spectra to validate the computational model of the coordination environment. nih.govresearchgate.net

Similarly, the Judd-Ofelt parameters derived from experimental spectra can be correlated with the structural features of the complex. researchgate.net Theoretical models have been developed to calculate these parameters from the ground state geometry of the complex, often obtained from DFT calculations or X-ray crystallography. researchgate.netnih.gov These calculations typically involve considering the charge factors and polarizabilities of the coordinating atoms. researchgate.net The ability to theoretically predict Judd-Ofelt parameters allows for a deeper understanding of how the coordination environment influences the luminescent properties and can guide the design of complexes with enhanced emission. researchgate.netresearchgate.net

Table 2: Judd-Ofelt Parameters and Their Significance

ParameterSensitivityInterpretation
Ω₂ HighReflects the asymmetry of the coordination site and the covalency of the Eu-ligand bond.
Ω₄ MediumRelated to the bulk properties and rigidity of the environment.
Ω₆ LowAlso related to the bulk properties and rigidity.

Molecular Modeling and Simulation of Complexation Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in solution or within a host matrix. nih.govnih.gov While DFT and LFT provide insights into the static electronic and structural properties, MD simulations can reveal how the complex interacts with its environment over time.

MD simulations can be used to explore the conformational landscape of the complex, including the flexibility of the 2-ethylhexanoate ligands and their arrangement around the europium ion. acs.org This is particularly important for understanding how the coordination sphere might change in different solvent environments or upon interaction with other molecules. acs.orgrsc.org

Furthermore, MD simulations can be used to study the kinetics of complex formation and dissociation. nih.gov Understanding the stability of the complex and the lability of the ligands is crucial for many applications. By simulating the system over time, it is possible to observe ligand exchange processes and calculate the associated energy barriers. clemson.edu The parametrization of the force field for the lanthanide ion and its interaction with the ligands is a critical step in obtaining meaningful results from MD simulations. nih.govacs.org

Thermodynamic Stability Calculations for this compound Complexes

The thermodynamic stability of a coordination complex is a critical factor influencing its formation, persistence in a given environment, and its utility in various applications. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the stability of complexes like this compound.

Methodologies for Calculating Thermodynamic Stability:

Thermodynamic stability is quantified by the stability constant (log K) or the Gibbs free energy of formation (ΔG). Computational methods can estimate these values by calculating the energies of the reactants (the free metal ion and ligands) and the product (the complex).

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For lanthanide complexes, DFT calculations can provide optimized geometries and electronic energies. By calculating the energies of the solvated Eu³⁺ ion, the 2-ethylhexanoate ligand, and the resulting complex, the enthalpy of complexation (ΔH) can be determined.

Solvation Models: To accurately model the complex in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are employed. cymitquimica.com These models account for the effect of the solvent on the electronic structure and energy of the molecules.

Gibbs Free Energy Calculation: The Gibbs free energy of formation (ΔG) can be calculated using the following equation: ΔG = ΔH - TΔS, where T is the temperature and ΔS is the change in entropy. The entropy term can be estimated from vibrational frequency calculations performed on the optimized structures.

Illustrative Thermodynamic Data:

While specific DFT-calculated thermodynamic data for this compound is not readily found in published literature, the table below provides an illustrative example of the type of data that would be generated from such calculations, based on typical values for other europium carboxylate complexes. researchgate.net

ParameterIllustrative Calculated ValueDescription
ΔH (kcal/mol) -10 to -20The enthalpy change upon complex formation. A negative value indicates an exothermic reaction.
ΔS (cal/mol·K) 20 to 40The entropy change upon complex formation. A positive value is expected due to the release of solvent molecules from the metal's coordination sphere.
ΔG (kcal/mol) -15 to -30The Gibbs free energy of formation. A large negative value signifies a thermodynamically stable complex.
log K 5 to 8The stability constant, indicating the equilibrium position of the complex formation reaction.

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

The stability of the this compound complex is expected to be significant due to the chelation effect of the carboxylate groups. The bulky ethyl and hexyl groups of the 2-ethylhexanoate ligand may also influence the steric environment around the europium ion, which in turn affects the thermodynamic stability.

Predicting Ligand-Metal Interactions and Elucidating Binding Modes

Understanding the precise way in which the 2-ethylhexanoate ligands coordinate to the Europium(III) ion is fundamental to explaining its photophysical properties. Computational modeling provides detailed insights into the coordination geometry and the nature of the chemical bonds.

Computational Approaches to Determine Binding Modes:

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study bonding interactions in molecules. It can quantify the charge transfer between the ligand and the metal ion, providing insights into the degree of covalency in the Eu-O bonds. For lanthanide complexes, the bonding is predominantly ionic, but a small degree of covalency is crucial for processes like antenna-to-metal energy transfer.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the chemical bonds based on the topology of the electron density. rsc.org This method can differentiate between ionic, covalent, and intermediate bonding types, offering a detailed picture of the ligand-metal interaction.

Expected Binding Modes and Coordination Environment:

Based on studies of other europium carboxylate complexes, several binding modes for the 2-ethylhexanoate ligands are plausible. The most likely coordination involves the carboxylate groups acting as bidentate chelating ligands, where both oxygen atoms of the carboxylate group coordinate to the europium ion. This would lead to a coordination number of 6 if only the three 2-ethylhexanoate ligands are considered. However, to satisfy the preference of Eu³⁺ for higher coordination numbers, additional solvent molecules (e.g., water) or bridging interactions between multiple complex units could be involved, leading to the formation of dimers or polymers in the solid state or in concentrated solutions.

Illustrative Data on Ligand-Metal Interactions:

The following table illustrates the type of data that would be obtained from computational analysis of the binding in this compound.

ParameterIllustrative Calculated ValueSignificance
Eu-O Bond Length (Å) 2.3 - 2.5Provides information on the strength and nature of the coordination bond.
O-Eu-O Bite Angle (°) 50 - 60The angle within a chelating carboxylate ligand, indicative of the strain in the chelate ring.
Natural Charge on Eu +2.5 to +2.8Indicates the degree of charge transfer from the ligands to the metal, reflecting the ionicity of the bonds.
Wiberg Bond Index (Eu-O) 0.2 - 0.4A measure of the covalent character of the bond.

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Advanced Applications and Research Directions of Europium Iii 2 Ethylhexanoate in Materials Science

Luminescent Materials for Optoelectronic Devices

The characteristic sharp, red emission of the Eu³⁺ ion makes it a critical component in the development of various luminescent materials. While many studies focus on various europium-containing complexes, the principles and findings are often extendable to Europium(III) 2-ethylhexanoate (B8288628), particularly given its solubility, which is advantageous for solution-based processing of devices.

Europium(III) complexes are highly sought after as red emitters in OLEDs due to their potential for high color purity and theoretically 100% internal quantum efficiency. frontiersin.org The sharp emission peak of the Eu³⁺ ion, typically around 612-615 nm, is ideal for achieving a saturated red color in displays. frontiersin.orgscielo.br Research has demonstrated that the performance of OLEDs using europium complexes is highly dependent on the device architecture, including the choice of host materials and the formation of mixed-ligand complexes. frontiersin.orgrsc.org

For instance, studies on various Eu(III) complexes have shown that optimizing the host material in the emitting layer can significantly enhance device performance. In one study, a multiple-host system was optimized to achieve a maximum brightness of 945 cd/m² and a low turn-on voltage of 3.8 V for a solution-processed red OLED. frontiersin.org Another research effort on different europium complexes achieved an exceptional external quantum efficiency (EQE) of 6.24% and a brightness of 545 cd/m². nih.gov While these results were not obtained using Europium(III) 2-ethylhexanoate specifically, they highlight the potential of europium-based emitters. The organic solubility of this compound makes it a candidate for incorporation into solution-processed OLEDs, although research to optimize its performance in such devices is still an active area of investigation.

Performance of Selected Europium-Based OLEDs

Europium ComplexMax. Brightness (cd/m²)Max. EQE (%)Turn-on Voltage (V)Reference
Eu(DBM)₃Phen in multiple-host system9451.23.8 frontiersin.org
[Eu(tta)₃(Bathphen)]5456.24Not specified nih.gov
[Eu(TTA)₃(TPPO)₂]~10 at 18VNot specifiedNot specified scielo.br
Mixed-ligand europium complex700Not specifiedNot specified semanticscholar.org

Luminescent downshifting is a promising technique to enhance the efficiency of photovoltaic (PV) devices, particularly crystalline silicon (c-Si) solar cells. rsc.org This method involves placing a layer containing luminescent materials on top of the solar cell to absorb high-energy photons (like UV light), which are poorly utilized by the cell, and re-emit them as lower-energy photons (e.g., red light) that better match the cell's spectral response. rsc.orgnih.gov

Enhancement of Solar Cell Performance with Europium-Based LDS Layers

LDS MaterialSolar Cell TypeKey ImprovementReference
Ternary Eu³⁺ complex in PVAc-Si~15% increase in EQE rsc.orgcolab.ws
Isoquinoline-Eu(III) complex in PVBc-SiEfficiency increase from 14.10% to 16.62% rsc.org

The vibrant and pure red emission from Eu³⁺ ions is crucial for advanced display technologies and solid-state lighting. aemree.comrsc.org In the realm of displays, europium-based phosphors were instrumental in developing color television, and they continue to be essential for the red pixels in modern screens. aemree.com Recent innovations include the development of dual-mode displays that can switch between an emissive (light-emitting) mode and a reflective (color-changing) mode. One such device utilizes a Eu(III) complex embedded in a clay matrix, demonstrating simultaneous control over light emission and color. semiconductor-digest.comrsc.org

For solid-state lighting, narrow-band red-emitting phosphors are necessary for creating high-performance white light-emitting diodes (WLEDs) with excellent color rendering. rsc.org this compound has been used in the synthesis of red-emitting phosphors. For example, it served as a precursor in the preparation of europium-doped strontium aluminum oxide phosphors, which exhibit strong red emission at 615 nm under 395 nm excitation. researchgate.net The solubility of this compound also makes it a potential component in photoluminescent inks for anti-counterfeiting applications, where its unique emission properties under UV light can be exploited. researchgate.net

Implementation in Luminescent Downshifting (LDS) Layers for Enhanced Photovoltaic Systems

Catalysis and Redox Chemistry

Metal 2-ethylhexanoates are known to function as catalysts in various chemical reactions, including polymerization and oxidation. wikipedia.org this compound, in particular, is emerging as a valuable precursor in the synthesis of catalytically active materials.

This compound is an effective precursor for creating catalytically active nanoparticles due to its solubility in organic solvents, which allows for its use in techniques like oil-in-water microemulsion synthesis. acs.orgrsc.org This method has been employed to synthesize europium-doped ceria (CeO₂) and zirconia (ZrO₂) nanoparticles. acs.orgrsc.org In a study on europium-doped ceria, this compound was used as the dopant precursor to investigate the relationship between the material's structure and its catalytic activity. acs.org Similarly, it was used to synthesize europium-doped zirconia nanocrystals to study their photoluminescence and structural properties, which are relevant to their potential catalytic applications. rsc.org The general class of metal ethylhexanoates are recognized as useful precursors in materials science for a variety of applications, including catalysis. researchgate.net

Use of this compound as a Catalytic Precursor

Resulting MaterialSynthesis MethodApplication InvestigatedReference
Europium-doped Ceria (CeO₂) nanoparticlesOil-in-water microemulsionCorrelation of structure and catalytic activity acs.org
Europium-doped Zirconia (ZrO₂) nanoparticlesOil-in-water microemulsionPhotoluminescence and structural properties for catalysis rsc.org

A key feature of europium is the accessibility of two oxidation states, Eu(III) and Eu(II), which have vastly different optical and magnetic properties. rsc.orgnih.gov The ability to switch between these oxidation states is crucial for developing redox-responsive materials and catalysts. rsc.orgnih.gov While Eu(III) is the more stable oxidation state, Eu(II) can be accessed and utilized in catalysis. nih.gov

The coordination environment around the europium ion, dictated by the ligands, plays a significant role in tuning the redox potential between Eu(III) and Eu(II). rsc.org This principle is fundamental to designing europium-based catalysts. For instance, research has demonstrated the first use of a divalent europium complex in visible-light-promoted photoredox catalysis. rsc.org In this work, the Eu(II) catalyst was generated in situ from an air-stable Eu(III) precursor. rsc.org Although not specifically demonstrated with this compound, the underlying principle of reducing Eu(III) to the catalytically active Eu(II) state is broadly applicable. The 2-ethylhexanoate ligand's properties could influence the stability and reactivity of both the Eu(III) precursor and the accessible Eu(II) state in a catalytic cycle.

Investigation of Europium(III) Compounds as Catalytic Precursors

Chemical Sensing and Advanced Imaging

The intense and long-lived luminescence of Europium(III) ions is highly sensitive to the local chemical environment, a property that is being harnessed for the development of advanced sensors and imaging agents. While much of the research in this area has focused on various europium complexes, the principles are applicable to systems employing this compound.

Luminescence-based chemical sensors offer significant advantages, including high sensitivity and the potential for non-invasive measurements. Europium complexes are particularly valuable as they can be designed to respond to a wide range of analytes. mdpi.com Research has demonstrated the use of europium complexes for sensing pH, temperature, and various ions, including fluoride (B91410) and metal cations like copper and iron. sioc-journal.cnresearchgate.netnih.gov

The sensing mechanism often relies on the quenching or enhancement of the europium ion's luminescence upon interaction with the target analyte. For instance, a study on a europium(III)-based coordination polymer demonstrated selective luminescence quenching in the presence of Fe³⁺ and Cu²⁺ ions. nih.gov Another approach involves designing complexes where the analyte displaces a molecule in the coordination sphere of the europium ion, leading to a change in the luminescence signal. This has been shown in the detection of weakly hydrated anions. rsc.org

While specific studies focusing solely on this compound for chemical sensing are not abundant, its properties suggest potential in this area. The 2-ethylhexanoate ligands are known to form coordination complexes with metals that are soluble in non-polar solvents. This solubility could be advantageous for creating sensors for use in organic media or for integration into polymer-based sensing films. For example, metal 2-ethylhexanoates have been investigated as precursors for gas sensors. researchgate.net

Sensor TypeTarget AnalyteSensing PrinciplePotential Role of this compound
Ion SensorFe³⁺, Cu²⁺Luminescence QuenchingAs a luminescent component in a composite sensor material.
Anion SensorF⁻, ClO₄⁻Analyte DisplacementAs a soluble luminescent probe in non-aqueous environments.
Gas SensorVariousChange in material propertiesAs a precursor to create luminescent metal oxide sensing layers.
Temperature SensorHeatLifetime Temperature SensitivityAs a dopant in temperature-sensitive phosphors.

The sharp emission lines and long luminescence lifetimes of europium complexes make them excellent candidates for molecular probes in biological imaging, offering high contrast and reduced background interference from autofluorescence. scispace.comnih.gov Research has explored the use of europium complexes for a variety of bioimaging applications, from staining DNA in live cells to acting as contrast agents in magnetic resonance imaging (MRI). nih.govnih.gov

Two-photon microscopy, a technique that allows for deeper tissue penetration and reduced photodamage, has benefited from the development of europium complexes with strong two-photon absorption properties. nih.gov Furthermore, europium complexes have been designed as responsive probes that can sense biological molecules like singlet oxygen. nih.gov In the realm of theranostics, which combines therapy and diagnostics, iron carboxylate metal-organic frameworks have been explored for both imaging and drug delivery. scispace.com

This compound is mentioned as having potential value in medical and biochemical applications due to its luminescent behavior. americanelements.com Its solubility in organic media could facilitate its incorporation into nanoparticles or other delivery systems for targeted imaging. While specific research on this compound as a direct imaging agent is limited, it has been used as a precursor in the synthesis of europium-doped phosphors, which have applications in imaging. researchgate.net For example, it was a key ingredient in the preparation of strontium europium aluminate red-emitting phosphors. researchgate.net

Imaging ModalityApplicationKey Feature of Europium ProbeRelevance of this compound
Luminescence MicroscopyCellular stainingBright, long-lived emissionPrecursor for luminescent nanoparticles.
Two-Photon MicroscopyDeep tissue imagingHigh two-photon absorption cross-sectionPotential for incorporation into specialized probes.
Magnetic Resonance Imaging (MRI)pH and analyte sensingParamagnetic propertiesAs a component in multimodal imaging agents.
Luminescence-Guided SurgeryTumor resectionHigh contrast and sensitivityCould be used to create luminescent surgical aids.

Development of Luminescence-Based Chemical Sensors Employing this compound

Separation Science and Environmental Applications

The chemical similarities among lanthanide elements make their separation a challenging but crucial process for obtaining high-purity materials for various technologies. This compound and its analogs are relevant in this field, as well as in the broader context of environmental remediation.

Solvent extraction is a primary method for separating lanthanides and actinides. A key component of this process is the extractant, a molecule that selectively binds to certain metal ions and transfers them from an aqueous solution to an organic phase. Organophosphorus compounds containing 2-ethylhexyl groups, such as di(2-ethylhexyl)phosphoric acid (HDEHP), are well-established and effective extractants for this purpose. researchgate.netmdpi.com

The separation process relies on the subtle differences in the ionic radii and coordination chemistry of the trivalent lanthanide and actinide ions. mdpi.comlcms.cz For instance, HDEHP has been used to separate europium from americium, a critical step in nuclear waste management. researchgate.net The general principle involves the formation of a complex between the metal ion and the extractant at the interface of the aqueous and organic phases. A patent from 1963 describes a process for separating europium from other lanthanides by first reducing it to its divalent state, followed by solvent extraction of the remaining trivalent lanthanides with a phosphoric or phosphonic acid ester. osti.gov

Given that the "2-ethylhexyl" moiety is a common feature in these effective extractants, it is plausible that this compound could play a role in related separation chemistries, either as a component of the extraction system or as a model compound for studying the extraction behavior of europium.

Separation ProcessExtractant TypeTarget SeparationRole of 2-Ethylhexyl Group
Solvent ExtractionDi(2-ethylhexyl)phosphoric acid (HDEHP)Lanthanide-LanthanideEnhances solubility in the organic phase and facilitates complexation.
Solvent ExtractionHDEHPActinide-Lanthanide (e.g., Am/Eu)Provides selectivity based on ionic radius and coordination.
Chromatographic SeparationLN Resin (HDEHP coated)Intra-group REE separationEnables sequential elution of lanthanides based on complex stability.

The removal of heavy metals and radioactive elements from water is a significant environmental challenge. Europium, as a rare earth element, can be present in industrial wastewater, particularly from the electronics and mining industries. nih.gov Research is ongoing to develop effective materials and methods for the recovery of valuable elements like europium from these waste streams.

While direct studies on the use of this compound for water treatment are not prevalent, its properties and the behavior of related compounds suggest potential avenues for its application. For example, it has been noted for its potential use in water treatment applications. americanelements.com The recovery of europium from aqueous solutions has been demonstrated using various adsorbent materials, including modified silica (B1680970) and biopolymers like cellulose (B213188) and yeast. nih.govacs.org The initial pH of the solution is a critical factor in the adsorption process, as it affects the surface chemistry of the adsorbent and the speciation of the europium ions. acs.org

Metal carboxylates, the class of compounds to which this compound belongs, are also being explored in environmental remediation. icawmscs.net The solubility of this compound in organic solvents could be leveraged in extraction-based remediation techniques or in the synthesis of specialized adsorbent materials. For example, it can be used as a precursor to create europium oxide nanoparticles, which may have catalytic or adsorptive properties relevant to environmental applications. core.ac.uk

Research on Selective Lanthanide and Actinide Separations Using this compound Analogs

Emerging and Future Research Avenues

The future of this compound in materials science is likely to be shaped by the growing demand for advanced materials with tailored optical and chemical properties. One promising direction is the development of novel hybrid materials. By incorporating this compound into polymers, metal-organic frameworks (MOFs), or inorganic matrices, it may be possible to create new functional materials for sensing, catalysis, and photonics. researchgate.netrsc.org

The use of metal 2-ethylhexanoates as precursors for the synthesis of nanocrystals is an active area of research. acs.org This approach could be extended to create highly pure, europium-based nanocrystals with precisely controlled size and properties for applications in high-resolution displays, security inks, and biomedical labels.

Furthermore, there is potential for exploring the catalytic activity of this compound itself or of materials derived from it. Metal 2-ethylhexanoates are known to be effective catalysts for various polymerization reactions. Investigating the catalytic properties of the europium complex could open up new applications in organic synthesis and polymer chemistry. As research continues to uncover the intricate relationships between the structure and properties of metal-organic compounds, the full potential of this compound is yet to be realized.

Integration with Nanomaterials and Hybrid Architectures for Novel Functionalities

This compound serves as a versatile precursor and component in the development of advanced nanomaterials and hybrid structures. Its integration into these architectures is primarily driven by the desire to harness the unique luminescent properties of the Europium(III) ion for optical, electronic, and sensing applications. The organic ligands of the compound facilitate its solubility in non-polar solvents and its compatibility with various organic and polymeric matrices, making it an ideal starting material for creating complex, functional materials.

One key application is its use as a precursor in the synthesis of luminescent inorganic nanoparticles. Through processes like flame spray pyrolysis, this compound, dissolved in a solvent such as toluene, can be combusted to produce finely structured nanoparticles like Y₂O₃:Eu³⁺. researchgate.net This method allows for the creation of nanostructured powders with engineered functionalities. researchgate.net Similarly, it has been used as a starting material in wet-chemical processes to produce red-emitting nanopowders. For instance, by dissolving this compound with other metal carboxylates like strontium naphthenate and hydroxyaluminum bis(2-ethylhexanoate) in toluene, red-emitting Sr₂EuAlO₅ nanopowders can be synthesized after pyrolysis and annealing. ias.ac.in The resulting multicomponent oxides benefit from the molecular-level mixing of the metal cations in the precursor solution, enabling the formation of phase-pure materials at lower temperatures. ias.ac.in

Hybrid architectures, which combine the europium complex with a host matrix, are another significant area of research. These materials can be fabricated by incorporating europium complexes into various hosts, such as core-shell nanospheres or polymeric nanoparticles. nih.govnih.gov For example, europium(III) complexes can be covalently grafted onto SiO₂@mTiO₂ core-shell nanospheres, creating hybrid materials that exhibit bright red luminescence and uniform structure. nih.gov This approach leverages the stability and dispersibility of the core-shell structure while capitalizing on the optical properties of the europium ion. nih.gov

Furthermore, europium complexes can be embedded within polymeric nanoparticles, such as those made from polymethyl methacrylate (B99206) (PMMA). nih.govnih.gov This encapsulation protects the luminescent center from quenching effects that can occur in aqueous environments and ensures the reversibility of its optical properties during thermal cycling. nih.gov The creation of these hybrid materials through in-situ approaches, where the luminescent dopant is formed at a molecular level within a polymer matrix, allows for the development of homogeneous materials with tunable properties. researchgate.net The resulting hybrid materials often exhibit the characteristic sharp emission bands, high color purity, and long luminescence lifetimes associated with the europium(III) ion, making them suitable for a range of applications including advanced sensors and optical devices. nih.govnih.gov

Table 1: Examples of Nanomaterials Synthesized Using Europium(III) Precursors

Nanomaterial Precursors Synthesis Method Key Finding Reference
Y₂O₃:Eu³⁺ Europium 2-ethylhexanoate, Toluene Flame Spray Pyrolysis A versatile technique for the rapid and scalable synthesis of nanostructural materials. researchgate.net
Sr₂EuAlO₅ This compound, Strontium naphthenate, Hydroxyaluminum bis(2-ethylhexanoate) Wet-Chemical Process The molecular mixing in the precursor solution allows for the formation of phase-pure multicomponent oxides at low temperatures. ias.ac.in
Eu(tta)₃bpdc-SiO₂@mTiO₂ Europium complex, SiO₂@mTiO₂ nanospheres Covalent Grafting The hybrid material retains the core-shell structure and displays bright, multicolor-tunable red emission. nih.gov
Eu-containing Latex Nanoparticles Europium(III) complexes, Methyl methacrylate, Butyl methacrylate Polymerization Incorporation into latex nanoparticles prevents emission quenching in aqueous media and makes emission characteristics reversible. nih.gov

Exploration of Advanced Optical Thermometry Utilizing Europium(III) Luminescence Properties

The distinct luminescence characteristics of Europium(III) complexes, such as this compound and its derivatives, make them exceptional candidates for advanced optical thermometry. This non-contact temperature measurement technique relies on the temperature-dependent changes in the emission properties of a luminescent probe. Europium(III) ions are particularly well-suited for this purpose due to their sharp, well-defined emission peaks, large Stokes shift, long luminescence lifetime, and high quantum efficiency. nih.govnih.gov

The principle behind luminescence thermometry using Eu(III) complexes often involves monitoring the temperature-induced quenching of their emission. The luminescence intensity or the excited-state lifetime of the Eu(III) ion can decrease significantly as temperature increases. nih.govresearchgate.net This phenomenon is the basis for creating highly sensitive temperature sensors. For instance, Eu(III) beta-diketonate complexes, when embedded in polymer films, show a strong temperature dependence between 0 and 70 °C and can be excited efficiently by a 405-nm LED. researchgate.net

To enhance accuracy and reliability, ratiometric thermometry is often employed. This method uses the ratio of two different emission signals, which provides a self-calibrated temperature reading that is less susceptible to fluctuations in excitation power or probe concentration. mdpi.com In some systems, this involves co-doping a host material with Eu²⁺ and Eu³⁺ ions; the differing thermal responses of the two ions' emission intensities can be used to create a highly sensitive ratiometric thermometer. sciopen.comresearchgate.net Another approach involves using a hybrid probe, where the emission of a Eu(III) complex is compared to that of another luminophore, such as anthracene, within the same material. mdpi.com A bifunctional probe based on this principle demonstrated an operational range of 203–323 K with a maximum relative sensitivity of 2.06% K⁻¹ at 290 K. mdpi.com

The sensitivity of these thermometers is a critical performance metric. Research has shown that by carefully designing the europium complex and its host matrix, remarkable sensitivities can be achieved. Europium(III)-doped Gadolinium(III) complexes have been reported for high-sensitivity sensing in the physiological range, achieving a maximum relative sensitivity of 11.4% °C⁻¹. mdpi.com Similarly, Eu(III) complexes incorporated into polymeric nanoparticles have shown relative temperature sensitivities as high as 1.9%/K. nih.gov These advanced materials, often prepared as temperature-sensitive paints (TSPs) or integrated into polymer films, offer a versatile platform for non-contact temperature measurement in fields ranging from aerospace engineering to biology. nih.govmdpi.com

Table 2: Performance of Various Europium-Based Optical Thermometers

Europium System Host Matrix Temperature Range Key Performance Metric Reference
Eu(III) chelate Poly(vinylidene chloride-co-acrylonitrile) Physiological conditions Negligible cross-sensitivity to oxygen, excitable by blue LEDs. nih.gov
Eu(PCCA)₃phen PMMA 20–100 °C Good temperature quenching with high sensitivity at 50-60°C and 80-90°C. nih.gov
[Eu(bzac)₃] complex Polydimethylsiloxane membrane 203–323 K Maximum relative sensitivity of 2.06% K⁻¹ at 290 K. mdpi.com
Eu(III) beta-diketonate complexes Poly(vinyl methyl ketone) film 0–70 °C Decay times are highly temperature-dependent. researchgate.net
Eu(III) complexes Latex Nanoparticles 20-40 °C Relative temperature sensitivity up to 1.9%/K. nih.gov
[Eu₀.₀₁₃₅Gd₀.₉₈₆₅(pta)₃me-phen] Crystalline complex Up to 62 °C Maximum relative sensitivity of 11.4% °C⁻¹ in the physiological range. mdpi.com
Eu²⁺/Eu³⁺ co-doped LaSc₃(BO₃)₄ 150–450 K Fluorescence intensity ratio (FIR) mode sensitivity up to 27.65% K⁻¹. sciopen.comresearchgate.net

Q & A

Q. What are the standard synthesis protocols for Europium(III) 2-ethylhexanoate, and how can purity be verified?

this compound is typically synthesized via a ligand-exchange reaction between europium(III) salts (e.g., EuCl₃) and 2-ethylhexanoic acid in an anhydrous solvent (e.g., toluene or ethanol). A molar ratio of 1:3 (Eu³⁺:ligand) is recommended to ensure complete coordination. Post-synthesis, the product is purified through solvent evaporation and vacuum drying. Purity verification involves:

  • Elemental Analysis (EA) to confirm stoichiometry.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify carboxylate coordination peaks (~1540 cm⁻¹ for asymmetric stretching).
  • Nuclear Magnetic Resonance (NMR) for ligand integrity (¹H/¹³C spectra in deuterated solvents).
  • Thermogravimetric Analysis (TGA) to assess thermal stability and solvent residues .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous lanthanide carboxylates (e.g., cerium(III) 2-ethylhexanoate) suggest:

  • Use of gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation.
  • Storage in airtight containers away from oxidizers and moisture.
  • Proper disposal via hazardous waste protocols due to potential ecotoxicity. Refer to Safety Data Sheets (SDS) for structurally similar compounds and conduct a risk assessment before experimentation .

Q. How does the solubility of this compound influence its application in solution-phase reactions?

The compound is highly soluble in non-polar solvents (e.g., hexane, mineral spirits) and moderately soluble in polar aprotic solvents (e.g., dimethylformamide). This solubility profile makes it suitable for:

  • Homogeneous catalysis in organic synthesis.
  • Nanoparticle synthesis via thermal decomposition in high-boiling solvents. Solvent choice should align with reaction temperature and ligand-exchange kinetics. Pre-screening solubility via UV-Vis spectroscopy is advised .

Advanced Research Questions

Q. How can the coordination environment of this compound be characterized to resolve discrepancies in luminescence efficiency?

Discrepancies in photoluminescence quantum yield (PLQY) often arise from variations in coordination geometry or solvent interactions. To address this:

  • Perform X-ray Absorption Spectroscopy (XAS) to determine Eu³⁺ coordination number and bond distances.
  • Use Photoluminescence Lifetime Measurements to differentiate between radiative/non-radiative decay pathways.
  • Compare emission spectra under inert vs. ambient conditions to assess oxygen quenching effects. Studies on analogous lanthanide-carboxylate complexes suggest that PLQY improves with rigid, symmetric coordination environments .

Q. What experimental strategies can mitigate batch-to-batch variability in the catalytic activity of this compound?

Variability may stem from trace moisture, incomplete ligand coordination, or residual solvents. Mitigation approaches include:

  • Stoichiometric Optimization : Adjust ligand:metal ratios (e.g., 3.2:1) to ensure excess ligand availability.
  • In Situ Characterization : Use FTIR or Raman spectroscopy during synthesis to monitor carboxylate binding.
  • Post-Synthesis Activation : Heat-treated samples (80–100°C under vacuum) to remove volatile impurities. Consistency in catalytic performance (e.g., in polymerization reactions) should be validated via kinetic studies and control experiments .

Q. How does the ligand structure of this compound influence its efficacy as a luminescent probe in biological systems?

The branched alkyl chain of 2-ethylhexanoate enhances lipid solubility, enabling membrane penetration in cellular assays. To evaluate efficacy:

  • Conduct confocal microscopy with CHO cells (as in terbium/europium luminescence studies) to map intracellular distribution.
  • Compare emission intensity with shorter-chain carboxylates (e.g., acetate) to assess steric effects on cell binding.
  • Perform competitive binding assays with calcium ions to test Eu³⁺ specificity in glycocalyx interactions. Background signal reduction via time-gated luminescence detection is critical for accurate imaging .

Q. What methodological frameworks are recommended for analyzing contradictory data in solvent-dependent luminescence studies?

Contradictions in solvent effects (e.g., higher PLQY in toluene vs. ethanol) require:

  • Multivariate Analysis : Correlate solvent polarity, viscosity, and dielectric constant with emission parameters.
  • Lifetime Decay Curves : Identify solvent-induced quenching mechanisms (e.g., vibrational energy transfer).
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict ligand-solvent interactions. Statistical validation (e.g., ANOVA) across replicates ensures robustness .

Methodological Guidelines

  • Experimental Design : Follow journal-specific protocols for materials, methods, and data presentation (e.g., International Journal of Electrochemical Science guidelines) .
  • Data Interpretation : Prioritize peer-reviewed studies over grey literature, and cross-validate findings with structural analogs (e.g., cerium(III) 2-ethylhexanoate) .
  • Ethical Compliance : Adhere to institutional safety and disposal guidelines, especially for lanthanide compounds with undefined toxicity profiles .

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EUROPIUM(III) 2-ETHYLHEXANOATE
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EUROPIUM(III) 2-ETHYLHEXANOATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.